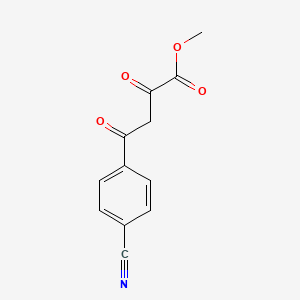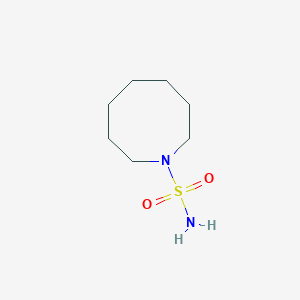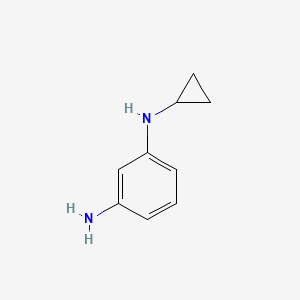
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include its behavior in various chemical reactions, the conditions under which it reacts, and the products it forms .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, like its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Luminescent Properties and Chemical Reactions
- Cyclopalladated and cyclometalated complexes, including those similar in structure to 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride, exhibit luminescent properties. These complexes are used in various chemical reactions like the oxidation/Suzuki coupling of aryl chlorides and synthesis of biarylaldehydes (Chen Xu et al., 2014).
Synthesis of Heterocyclic Compounds
- Research has demonstrated the synthesis of tetrahydropyrimido quinoline derivatives from related chemical compounds. These synthetic processes contribute to the field of organic chemistry and medicinal chemistry (Y. M. Elkholy & M. A. Morsy, 2006).
Formation of Isoquinoline Derivatives
- Isoquinoline derivatives, closely related to the chemical structure , are synthesized through complex chemical rearrangements. These compounds have potential applications in pharmaceutical and synthetic organic chemistry (M. Roydhouse & J. Walton, 2007).
Anticorrosion Properties
- Some quinoline derivatives, similar in structure, have been studied for their anticorrosion properties. These studies are significant for materials science, particularly in protecting metals against corrosion (J. Pernak, 1984).
Catalytic Activity in Organic Synthesis
- Quinoline compounds are used in catalytic activities, such as Suzuki coupling reactions, indicating their importance in the synthesis of complex organic molecules (Chen Xu et al., 2014).
Palladium-Catalyzed Reactions
- Quinoline derivatives are involved in palladium-catalyzed reactions, highlighting their role in facilitating important chemical transformations (Tsuyoshi Tagata & M. Nishida, 2003).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with actin-related proteins . These proteins play a crucial role in the formation of actin filaments, which are important for cell shape and movement.
Mode of Action
Brominated compounds often undergo reactions at the benzylic position . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Result of Action
The compound’s potential involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may be involved, benefits from mild and functional group tolerant reaction conditions .
Safety and Hazards
properties
IUPAC Name |
2-(3-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-10-6-11(2)17-14(7-10)15(18(20)22)9-16(21-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDFUKGCACQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)






![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)




